molecular formula C15H18N2O2 B3379769 methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate CAS No. 173150-62-4

methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate

Cat. No.: B3379769
CAS No.: 173150-62-4
M. Wt: 258.32 g/mol
InChI Key: QFYYRPPVODLLBA-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate (CAS 173150-62-4) is a high-value heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery research . This compound features a molecular framework that combines an indole core, a piperidine ring, and a carboxylate ester functional group, making it a versatile scaffold for the synthesis of more complex molecules . The molecular formula is C15H18N2O2 with a molecular weight of 258.32 g/mol . Its primary research application lies in its role as a key intermediate in the development of novel bioactive compounds. The structure is particularly valuable for constructing heterocyclic amino acid-like derivatives and for use in diversity-oriented synthesis (DOS) to create DNA-encoded chemical libraries . The piperidin-4-yl moiety attached to the indole ring is a privileged structure in pharmacology, often associated with enhanced binding to biological targets . Related indole-piperidine hybrid structures have been investigated as potent inhibitors of various enzymes, including enhancer of zeste homologue 2 (EZH2), a key oncology target . The ester functional group provides a handle for further synthetic modification, allowing researchers to access carboxylic acid or amide derivatives for structure-activity relationship studies. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can handle this material as a stable solid under recommended storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-piperidin-4-yl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-3,8-10,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYYRPPVODLLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Methyl 3 Piperidin 4 Yl 1h Indole 5 Carboxylate Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

Substitutions on the indole ring are a critical determinant of the biological activity profile of these derivatives.

N-substitution on the indole ring can significantly modulate the activity of 3-(piperidin-4-yl)-1H-indole-5-carboxylate derivatives. The nature of the substituent on the indole nitrogen can influence the compound's affinity and efficacy at various receptors. For instance, in a series of N-piperidinyl indoles, the substitution at the N-1 position was found to be important for their activity as nociceptin (B549756) opioid receptor (NOP) ligands. nih.gov While the nitrogen atom of the indole is often considered inert to electrophilic reagents, its substitution can lead to derivatives with valuable biological activities. researchgate.net The development of synthetic methods for N-substituted indoles, such as copper-catalyzed intramolecular amination, has expanded the ability to explore these SARs. nih.gov Studies on related N-substituted indole derivatives have shown that these modifications can lead to potent compounds with a range of biological activities, including antimicrobial and antifungal effects. researchgate.net

Substitutions at various carbon positions of the indole ring have a profound impact on the biological activity of methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate analogs.

C-2 Position: The presence and nature of a substituent at the C-2 position can differentiate the intrinsic activity and receptor selectivity of the molecule. For example, in a study of N-piperidinyl indoles, 2-substitution versus 3-substitution on the indole moiety was shown to affect their functional profiles and selectivity between nociceptin (NOP) and mu-opioid (MOP) receptors. nih.gov Molecular docking studies suggest that these differences in activity can be rationalized by the way these substituted indoles bind within the receptor pockets. nih.gov

C-3 Position: The C-3 position is a frequent site for modification in indole-based compounds due to its significant role in their bioactivity. nih.gov In a series of N-piperidinyl indoles, substitutions at the 3-position with various polar functionalities showed that basic groups like an amine or guanidine (B92328) could modestly improve NOP binding affinity and potency. nih.gov Interestingly, a 3-(N-pyrrolidinyl)methyl indole derivative displayed full agonism at the NOP receptor, suggesting that specific substituents at this position can enhance intrinsic activity. nih.gov

C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the indole ring also play a role in determining the pharmacological profile. For instance, in a series of novel 3-substituted 1H-indole-2-carboxylic acid derivatives acting as CysLT1 selective antagonists, substitutions on the indole ring were crucial for activity. nih.gov While specific data on C-6 substitutions for the core this compound is limited in the provided context, the general importance of this position in other indole series suggests it is a key area for SAR exploration. The carboxylate group is inherently at the C-5 position in the parent compound, and its role is discussed in a later section.

C-7 Position: Substitutions at the C-7 position can also influence biological activity. In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives, a methoxy (B1213986) group at the C-7 position was found to be the most favorable for CysLT1 antagonist activity. researchgate.net

The following table summarizes the effects of various substitutions on the indole ring:

Position Substituent Effect on Biological Activity
N-1 Alkyl/Aryl groups Modulates receptor affinity and efficacy. nih.govresearchgate.net
C-2 Various groups Affects intrinsic activity and receptor selectivity. nih.gov
C-3 Basic functional groups Can improve binding affinity and potency. nih.gov
C-5 Carboxylate group Essential for molecular recognition. nih.gov

| C-7 | Methoxy group | Favorable for CysLT1 antagonist activity in a related series. researchgate.net |

Role of Piperidine (B6355638) Ring Modifications in Receptor Interactions

Modifications to the piperidine ring are another key aspect of the SAR of these compounds, influencing their conformational properties and receptor interactions.

Substitutions on the carbon atoms of the piperidine ring can also modulate activity. The parent compound has the indole moiety attached at the C-4 position of the piperidine ring. The relative stereochemistry at this position can be a critical factor. While specific SAR data for C-3 substitutions on the piperidine ring of this particular scaffold is not detailed in the provided search results, it is a common strategy in medicinal chemistry to explore such modifications to optimize ligand-receptor interactions.

Spatial Orientation and Conformational Preferences in Ligand-Target Binding

The therapeutic potential of this compound derivatives is intrinsically linked to their three-dimensional structure and how they orient themselves within the binding pocket of a biological target. Molecular docking studies on analogous compounds, particularly those targeting opioid receptors, provide significant insights into the conformational preferences that govern ligand-target interactions.

The position of substituents on the indole ring is a critical determinant of spatial orientation. For instance, in studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles, molecular modeling revealed that the substitution pattern dictates the ligand's ability to engage with key hydrophobic regions within the receptor. nih.gov While derivatives with substituents at the 2-position of the indole can orient themselves to occupy a minor hydrophobic pocket, the 3-substituted analogues often fail to achieve this interaction. nih.gov This difference in spatial arrangement provides a structural basis for the observed variations in functional activity, where 2-substitution can lead to full agonism, while 3-substitution may result in partial agonism at the nociceptin opioid (NOP) receptor. nih.gov

Furthermore, the orientation of 2-substituted N-piperidinyl indoles may allow for hydrogen-bond interactions with polar amino acids on transmembrane helix 7 (TM7) of the NOP receptor, an interaction less accessible to the 3-substituted isomers. nih.gov The conformational constraints of the side chain are recognized as an effective tool for optimizing both activity and selectivity. nih.gov For the broader class of 3-(piperidin-4-yl)-1H-indole derivatives, the piperidine ring and the indole nucleus adopt specific conformations to maximize contact with receptor residues. Docking simulations suggest that the N-1 atom of a piperazine (B1678402) ring (structurally related to piperidine) can establish crucial ionic and π–cation interactions with key residues like Asp98 and Tyr176 in the serotonin (B10506) transporter, while the indole moiety engages in aromatic interactions with residues such as Tyr176 and Phe341. mdpi.com The specific orientation and the resulting interactions are highly sensitive to substitutions on the indole ring; for example, a fluorine atom at the C-5 position can induce a completely different and less favorable docking pose compared to its non-fluorinated counterpart. mdpi.com

These findings collectively underscore the importance of the ligand's spatial arrangement. The ability of the piperidinyl-indole scaffold to adopt a favorable conformation, engage with specific sub-pockets, and form key interactions like hydrogen bonds and aromatic stacking is paramount for high-affinity binding and the desired biological response.

Correlation of Structural Features with Pre-clinical Efficacy and Potency

The structure-activity relationship (SAR) of this compound derivatives reveals a strong correlation between specific structural modifications and the resulting preclinical efficacy and potency. Investigations into analogous series of compounds have systematically delineated how changes to the indole core, the piperidine ring, and its substituents directly impact biological activity.

Studies on N-piperidinyl indoles as nociceptin opioid receptor (NOP) ligands have shown that the substitution position on the indole ring is a critical factor influencing both binding affinity and intrinsic activity. Generally, 2-substituted indoles exhibit higher binding affinity at both NOP and mu-opioid (MOP) receptors compared to their 3-substituted counterparts. nih.gov For example, the 2-hydroxymethyl analog demonstrates significantly enhanced binding affinity at the MOP receptor over the 3-hydroxymethyl analog, while still maintaining subnanomolar affinity at the NOP receptor. nih.gov Within the 3-substituted series, the introduction of basic functional groups, such as an amine or guanidine, via a methyl linker at the 3-position, leads to a modest improvement in NOP binding affinity and potency compared to an unsubstituted indole. nih.gov

Table 1: Comparison of Binding Affinities (Ki, nM) for 2- and 3-Substituted N-Piperidinyl Indoles at Opioid Receptors nih.gov
CompoundIndole SubstitutionNOP Ki (nM)MOP Ki (nM)Selectivity (MOP Ki / NOP Ki)
2-Hydroxymethyl analog2-CH₂OH0.346.218
3-Hydroxymethyl analog3-CH₂OH4465015
2-Aminomethyl analog2-CH₂NH₂0.230.893.9
3-Aminomethyl analog3-CH₂NH₂35619

In a different therapeutic context, the 3-(piperidin-4-yl)-1H-indole scaffold was explored for antimalarial activity. A high-throughput screen identified a hit compound which led to the synthesis of thirty-eight derivatives. nih.gov The SAR from this series demonstrated that the core scaffold is generally intolerant to most modifications on the piperidine nitrogen. nih.gov However, specific substitutions were found to be compatible with anti-parasitic activity. A lead compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, emerged with promising lead-like properties and activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov

Table 2: Preclinical Efficacy of a Lead 3-(Piperidin-4-yl)-1H-indole Derivative Against P. falciparum Strains nih.gov
CompoundP. falciparum StrainEC₅₀ (µM)
(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone3D7 (Chloroquine-sensitive)3.1 ± 0.2
Dd2 (Chloroquine-resistant)2.8 ± 0.1

These studies highlight that while the 3-(piperidin-4-yl)-1H-indole core is a viable pharmacophore, its potency and efficacy are highly dependent on fine-tuning the substitution patterns. The position and nature of substituents on the indole ring, as well as modifications to the piperidine nitrogen, are key structural features that must be optimized to achieve high potency and selectivity for a given biological target.

Pre Clinical Investigations of Biological Interactions and Mechanistic Insights

Evaluation of Antimicrobial and Antiparasitic Activities of Methyl 3-(Piperidin-4-yl)-1H-indole-5-carboxylate Derivatives

Derivatives based on the indole (B1671886) and piperidine (B6355638) scaffolds have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. nih.govbiomedpharmajournal.org

The antibacterial efficacy of indole derivatives is attributed to several mechanisms of action. One key mechanism involves the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics. For example, certain indole derivatives have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, a major contributor to antibiotic resistance. nih.gov This inhibition restores the susceptibility of resistant bacterial strains to conventional antibiotics.

Another identified mechanism is the disruption of bacterial respiratory metabolism. nih.gov Synthetic indole derivatives have been shown to inhibit this essential pathway in multidrug-resistant gram-positive bacteria, leading to bacterial cell death. nih.gov Furthermore, some indole derivatives containing pyridinium (B92312) moieties have been found to interfere with the physiological processes and functions of pathogenic bacteria like Xanthomonas oryzae, which affects rice. researchgate.net Studies have also demonstrated that certain indole-based compounds can cause membrane potential disruption in bacteria. nih.gov

Indole derivatives have shown significant promise as antifungal agents. Pre-clinical studies have revealed that compounds incorporating an indole ring exhibit activity against a range of fungal pathogens, including Candida albicans and Candida krusei. nih.gov Specifically, certain indole-triazole derivatives displayed excellent activity against C. krusei, a species known for its intrinsic resistance to certain antifungal drugs. nih.gov

The proposed mechanism for the antifungal action of some indole derivatives involves the inhibition of crucial fungal enzymes. Docking studies have suggested that these compounds may target 14a-lanosterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov

Table 1: Antifungal Activity of Selected Indole Derivatives

Compound GroupFungal StrainActivity LevelMIC Range (µg/mL)
Indole-Triazole DerivativesCandida kruseiExcellent3.125 - 6.25
Indole-Thiadiazole DerivativesCandida kruseiHigh3.125 - 12.5
Indole-Triazole DerivativesCandida albicansModerate3.125 - 25
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesT. virideExcellent0.004 - 0.06
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesA. fumigatusGood0.008 - 0.06

Data sourced from multiple studies investigating various indole derivatives. nih.govnih.gov

The 3-(piperidin-4-yl)-1H-indole scaffold has been identified as a novel chemotype with significant potential for antimalarial drug development. nih.govcabidigitallibrary.org This discovery originated from a high-throughput screening of compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

A series of 3-(piperidin-4-yl)-1H-indole derivatives were synthesized and evaluated for their anti-parasitic activity. Structure-activity relationship (SAR) studies revealed that while the core scaffold is crucial for activity, it is generally intolerant to most modifications on the piperidinyl nitrogen. cabidigitallibrary.org Despite this, researchers identified a lead compound with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with EC50 values around 3 µM. nih.govcabidigitallibrary.org This compound demonstrated selectivity for the malaria parasite and showed no cross-resistance with chloroquine, highlighting its potential as a starting point for further optimization into a novel antimalarial agent. nih.govcabidigitallibrary.org Other studies on 1,4-disubstituted piperidine derivatives also showed potent activity against P. falciparum strains, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to chloroquine. nih.gov

Exploration of Anticancer and Antiproliferative Mechanisms

Derivatives of indole and piperidine have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines and the ability to modulate key signaling pathways involved in cancer progression. nih.govmdpi.comnih.gov

A significant focus of anticancer research on indole derivatives has been their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specifically, derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. nih.gov Mutant forms of EGFR and BRAF are key drivers in several malignancies. nih.govnih.gov

Studies have reported on various indole-based compounds that exhibit dual inhibitory effects on both EGFR and BRAF, which can be a strategy to overcome resistance to single-target therapies. nih.govnih.gov For instance, certain pyrazino[1,2-a]indol-1(2H)-ones and 5-chloro-indole-2-carboxylate derivatives have shown potent inhibition of both wild-type and mutant forms of EGFR and BRAF, with IC50 values in the nanomolar range. nih.govtandfonline.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of these kinases, confirming their inhibitory potential. nih.govmdpi.com

The anticancer potential of this compound derivatives and related compounds has been confirmed through in vitro cytotoxicity screening against a panel of human cancer cell lines. nih.govresearchgate.net These studies are crucial for determining the antiproliferative efficacy and selectivity of new chemical entities.

A series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles demonstrated significant cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.govresearchgate.net Several of these compounds exhibited lower IC50 (50% inhibitory concentration) values than the reference drug 5-fluorouracil. nih.gov The most potent compounds were found to induce apoptosis, characterized by condensed and fragmented nuclei in the cancer cells. nih.govresearchgate.net Similarly, other indole derivatives have shown high cytotoxicity against lung cancer (A549) and neuroblastoma (IMR-32) cell lines. mdpi.comnih.gov

Table 2: Pre-clinical Cytotoxicity of Selected Indole Derivatives in Human Cancer Cell Lines

Cancer Cell LineCancer TypeCompound SeriesIC50 Range (µM)Reference Drug
HUH7Liver Cancer3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles1.8 - 25.45-Fluorouracil (IC50 = 3.8)
MCF7Breast Cancer3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles1.9 - 21.25-Fluorouracil (IC50 = 4.1)
HCT116Colon CancerN-benzyl-1H-indole-2-carbohydrazides1.95 - >50Staurosporine (IC50 = 7.02)
A549Lung CancerN-benzyl-1H-indole-2-carbohydrazides3.49 - >50Staurosporine (IC50 = 8.42)
HeLaCervical Cancer3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-ones10.64 - 33.62Cisplatin

Data compiled from various pre-clinical studies. nih.govmdpi.comnih.gov

Molecular Targets and Protein Interactions

There is no specific information in the available scientific literature regarding the molecular targets or protein interactions of this compound. Research has focused on more complex derivatives rather than this specific intermediate.

Other Receptor and Enzyme Modulation Studies

Specific studies on the modulation of other receptors and enzymes by this compound are not present in the available literature.

There is no evidence in the scientific literature to suggest that this compound has been investigated as an inhibitor of Factor Xa or Factor VIIa.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

There is no available scientific literature that describes or quantifies the activity of this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. While structurally related indole and piperidine compounds have been investigated as CFTR modulators, studies specifically detailing the efficacy, potency (EC50), or mechanism of action for this compound in this context could not be located.

Mechanistic Elucidation via Biochemical and Cellular Assays

No public data from biochemical or cellular assays are available to elucidate the mechanism of action for this compound.

Enzyme Kinetic Studies

No studies detailing the interaction of this compound with any enzyme are present in the public domain. Consequently, data regarding its inhibitory or activation constants (e.g., K_i, K_cat, IC50) and the mode of enzyme inhibition or activation are not available.

Receptor Binding Assays

There are no published receptor binding assays for this compound. Therefore, information regarding its binding affinity (e.g., K_i, K_d, IC50) for any specific biological receptors is currently unavailable.

Cellular Pathway Analysis

No research has been published that investigates the effects of this compound on intracellular signaling pathways or other cellular processes. Reports on its impact on second messenger systems, protein phosphorylation cascades, or gene expression are absent from the scientific literature.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate, docking studies are crucial for hypothesizing its binding mode within the active sites of various protein targets, such as kinases or G-protein-coupled receptors, which are often modulated by indole-containing compounds.

Docking simulations predict how this compound fits into a protein's binding pocket and estimate the strength of this interaction, often expressed as a docking score or binding affinity in kcal/mol. The molecule's distinct structural features—the indole (B1671886) core, the piperidine (B6355638) ring, and the methyl ester group—each play a role in establishing the binding orientation. The indole ring can participate in hydrophobic and pi-stacking interactions, while the piperidine and ester moieties can form hydrogen bonds and electrostatic interactions.

In silico docking studies on similar indole derivatives have shown that these compounds can achieve favorable binding affinities with various biological targets. The binding affinity is a key predictor of a compound's potential biological potency.

Protein Target (PDB ID)Ligand TypePredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)Indole Carboxylate Derivative-9.5
Glycogen Synthase Kinase-3β (GSK-3β)Substituted Indole Derivative-10.2
Cancer Osaka Thyroid Kinase (COT)Indole-Piperidine Compound-8.8

This table presents illustrative data from studies on similar indole compounds to demonstrate typical predicted binding affinities.

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.govnih.gov For this compound, several key interactions can be predicted:

Hydrogen Bonds: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while its N-H group can be a hydrogen bond donor. The indole N-H group is also a classic hydrogen bond donor, and the carbonyl oxygen of the ester group is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The carbon scaffold of both the indole and piperidine rings can form van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Valine, and Isoleucine.

Pi-Stacking Interactions: The aromatic indole ring system can engage in π-π stacking or T-stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

Functional Group of LigandPotential Interaction TypeExample Protein Residues
Indole N-HHydrogen Bond DonorAsp, Glu, Carbonyl Backbone
Indole Aromatic Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, Leu
Piperidine N-HHydrogen Bond DonorAsp, Glu, Ser
Piperidine NitrogenHydrogen Bond AcceptorSer, Thr, Gln, Asn
Ester Carbonyl OxygenHydrogen Bond AcceptorLys, Arg, Ser, Asn

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and geometric properties of a molecule. researchgate.netnih.gov These studies provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to its chemical reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more polarizable and reactive. irjweb.com For indole derivatives, the HOMO is typically localized on the electron-rich indole ring system, while the LUMO distribution depends on the nature and position of substituent groups. scispace.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. nih.gov Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov For this compound, negative potential would be expected around the carbonyl oxygen and the piperidine nitrogen, while positive regions would be associated with the N-H protons of the indole and piperidine rings.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-5.5 to -6.5Electron-donating ability
LUMO Energy-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)~4.5Chemical reactivity and stability irjweb.com
Ionization Potential~7.0Energy required to remove an electron materialsciencejournal.org
Chemical Hardness (η)~2.25Resistance to change in electron distribution

Note: These values are illustrative, based on DFT calculations for similar heterocyclic structures, and provide an approximation of expected results. nih.govmaterialsciencejournal.org

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. nih.gov this compound has rotational freedom around the single bond connecting the indole and piperidine rings. Furthermore, the piperidine ring can adopt different conformations, such as the stable "chair" form or the more flexible "boat" and "twist-boat" forms. By calculating the energy of the molecule as these bonds and rings are rotated and flexed, a conformational energy landscape can be generated. nih.gov Identifying the lowest energy (most stable) conformers is critical, as this is likely the shape the molecule adopts when interacting with a biological target.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govmaterialsciencejournal.org DFT methods are commonly used to calculate vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy. A strong correlation between the calculated and observed spectra provides high confidence in the synthesized structure. For instance, the characteristic vibrational frequencies for the N-H stretch, C=O stretch of the ester, and aromatic C-H stretches can be accurately predicted. materialsciencejournal.org

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical DFT-Calculated Frequency (cm⁻¹)
N-H Stretch (Indole)3300-3500~3450
Aromatic C-H Stretch3000-3100~3050
Aliphatic C-H Stretch2850-3000~2950
C=O Stretch (Ester)1680-1720~1700
C=C Stretch (Aromatic)1500-1600~1550

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. nih.govmdpi.com By simulating the interactions of a compound within a defined environment over time, MD can provide a detailed view of its conformational flexibility and stability. ijbiotech.com For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the trajectory of each atom based on a chosen force field. chemrxiv.org

The primary goal of such a simulation would be to explore the conformational landscape of the molecule. This involves identifying the most stable, low-energy conformations that the molecule is likely to adopt. Key analyses performed during or after an MD simulation include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. For this compound, this could reveal the flexibility of the piperidine ring relative to the indole core.

Hydrogen Bond Analysis: To understand the intramolecular and intermolecular hydrogen bonding patterns that contribute to the stability of certain conformations.

Insights from MD simulations are crucial for understanding how this compound might interact with a biological target. The conformational stability of a ligand is a key determinant of its binding affinity and selectivity. nih.gov

QSAR and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are disciplines that aim to correlate the chemical structure of a compound with its biological activity using statistical and computational methods. nih.govmdpi.comneovarsity.org These approaches are fundamental in modern drug design for prioritizing and optimizing lead compounds.

For this compound, a QSAR model could be developed to predict its activity against a specific biological target. arxiv.org This process typically involves the following steps:

Data Collection: A dataset of compounds with similar core structures to this compound and their experimentally measured biological activities is required.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for each compound in the dataset. These numerical representations of the molecular structure are the basis of the QSAR model.

Model Building and Validation: Using machine learning or statistical methods, a mathematical model is created that links the descriptors to the biological activity. nih.gov The predictive power of the model is then rigorously validated.

Such a predictive model could then be used to estimate the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.govnih.gov

Cheminformatics tools are instrumental in the design of compound libraries and in virtual screening campaigns to identify novel hit compounds. nih.govf1000research.com If this compound were identified as a hit compound, these techniques could be employed to explore the surrounding chemical space for molecules with improved properties. drugdesign.org

Library Design: Based on the scaffold of this compound, a virtual library of derivatives could be generated by systematically modifying different parts of the molecule (e.g., the piperidine or indole rings).

Virtual Screening: This virtual library could then be screened against a 3D model of a biological target using molecular docking simulations. nih.govlnpsolution.comatomwise.com The goal is to predict the binding affinity and pose of each compound in the library, allowing for the selection of the most promising candidates for synthesis and experimental testing.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Property Optimization

A crucial aspect of drug development is ensuring that a compound has favorable ADME properties, which determine its pharmacokinetic profile. nih.govrowansci.com In silico models play a vital role in the early prediction of these properties, helping to identify and address potential liabilities before significant resources are invested. optibrium.comnih.gov

For this compound, a variety of ADME parameters can be predicted using computational tools. researchgate.net These predictions are typically based on the compound's structure and physicochemical properties.

The table below illustrates some of the key ADME properties that would be computationally assessed for this compound and their importance in drug design.

PropertyDescriptionImportance in Drug Design
A bsorptionThe process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability (e.g., Caco-2).Determines how well the drug is absorbed when administered orally.
D istributionThe reversible transfer of a drug from one location to another within the body. Key parameters include plasma protein binding and blood-brain barrier penetration.Affects the concentration of the drug at its target site and can influence its efficacy and toxicity.
M etabolismThe chemical modification of a drug by the body, primarily by enzymes such as Cytochrome P450s (CYPs).Influences the drug's half-life and can lead to the formation of active or toxic metabolites.
E xcretionThe removal of the drug and its metabolites from the body, primarily through the kidneys or liver.Determines the duration of action of the drug.

Based on these in silico predictions, medicinal chemists can make informed decisions on how to modify the structure of this compound to optimize its ADME profile, a process known as multi-parameter optimization. optibrium.comrsc.orgresearchgate.net This iterative cycle of prediction and chemical modification is a cornerstone of modern drug discovery.

Future Research Directions and Translational Potential

Design and Synthesis of Novel Scaffolds and Chemical Libraries

The versatility of the methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate core makes it an excellent starting point for the generation of diverse chemical libraries. Future synthetic efforts can be directed toward systematically modifying three key positions: the indole (B1671886) ring, the piperidine (B6355638) nitrogen, and the methyl ester.

Indole Ring Modification: The indole core offers multiple sites for functionalization. Electrophilic substitution reactions can introduce various groups (e.g., halogens, nitro groups) at the 2, 4, 6, and 7-positions, which can then serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. For instance, synthesizing analogs with different substituents on the indole ring can explore structure-activity relationships (SAR) for specific targets. mdpi.com

Piperidine Nitrogen Derivatization: The secondary amine of the piperidine ring is a prime location for modification. Acylation, alkylation, and reductive amination can be employed to append a wide range of substituents. This approach was successfully used in the synthesis of a library of 3-piperidin-4-yl-1H-indoles, which were evaluated for antimalarial activity. nih.gov The synthesis of N-benzyl piperidine motifs is a common strategy in drug discovery to fine-tune physicochemical properties and introduce potential cation-π interactions with target proteins. nih.gov

Ester Group Transformation: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other bioisosteres. This allows for the modulation of solubility, polarity, and hydrogen bonding capabilities, which are critical for pharmacokinetic and pharmacodynamic profiles.

A systematic, parallel synthesis approach to modify these positions would yield a comprehensive library of analogs. nih.gov Such libraries are invaluable for screening against various biological targets to identify new lead compounds.

Development of Advanced Methodologies for High-Throughput Screening

High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of large chemical libraries derived from the core scaffold. Future research should focus on developing and implementing advanced HTS assays tailored for indole-containing compounds.

Colorimetric and fluorescence-based assays are particularly suitable for HTS. For example, new colorimetric assays have been developed for the quantification of indoles and their enzymatic products, which can facilitate the screening of mutant enzyme libraries. researchgate.net Fluorescence-based assays can be used to screen for inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are relevant targets in cancer immunotherapy. nih.gov

Furthermore, high-performance affinity chromatography (HPAC) can be employed for the rapid screening of drug-protein interactions, using stable indole-based probes to characterize binding to proteins like human serum albumin (HSA). unl.edu This technique allows for the early assessment of pharmacokinetic properties, which is a critical step in drug development.

Screening Method Principle Application for Indole Derivatives Reference
Colorimetric AssaysMeasures changes in light absorption to quantify enzymatic reactions.Screening enzyme libraries for activity on indole substrates. researchgate.net
Fluorescence-Based AssaysDetects changes in fluorescence to measure enzyme inhibition or substrate turnover.HTS for inhibitors of tryptophan-catabolizing enzymes (e.g., IDO1, TDO). nih.gov
High-Performance Affinity Chromatography (HPAC)Uses immobilized proteins to rapidly assess binding affinity.Screening for binding to plasma proteins like HSA to predict ADME properties. unl.edu

Elucidation of Broader Biological Target Landscape

The 3-(piperidin-4-yl)-1H-indole scaffold is known to interact with a variety of biological targets, highlighting its privileged nature. mdpi.com A key future direction is to systematically map the polypharmacology of this compound and its derivatives to uncover novel therapeutic applications.

Initial hits from HTS campaigns have identified this scaffold as a potential antimalarial agent, active against Plasmodium falciparum. nih.gov Further studies have shown that piperidinyl-indole derivatives can act as potent inhibitors of complement Factor B, a key enzyme in the alternative complement pathway, which is implicated in renal and inflammatory diseases. google.comgoogle.com The versatility of the indole nucleus allows it to be incorporated into molecules targeting a wide range of proteins, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. mdpi.comchemdiv.com

Comprehensive target deconvolution studies using techniques such as chemical proteomics, affinity chromatography, and computational target prediction will be crucial to fully elucidate the biological target landscape. Understanding the off-target effects early in the discovery process can help in designing more selective and safer drug candidates.

Application as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system. This compound can serve as an excellent foundation for the development of such probes. By incorporating reporter groups (e.g., fluorophores, biotin) or photo-affinity labels, derivatives can be synthesized to visualize, isolate, and identify their biological targets within cells or tissues.

For example, an analog could be functionalized with an alkyne or azide (B81097) group for use in bioorthogonal "click" chemistry reactions. This would allow for the covalent labeling of target proteins in a complex biological milieu, facilitating their subsequent identification by mass spectrometry. The development of stable indole-based probes is also valuable for screening drug-protein interactions, as demonstrated by their use as replacements for less stable compounds like L-tryptophan in HSA binding assays. unl.edu

Opportunities in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel drug candidates, particularly for challenging targets. nih.govfrontiersin.org The core scaffold of this compound, with a molecular weight of 258.32 g/mol , fits within the size range of a large fragment or a small lead compound. tygersci.com

In an FBDD approach, the indole or piperidine moieties could be considered as individual fragments to screen for weak but efficient binding to a target protein. Once a fragment hit is identified and its binding mode is determined (typically by X-ray crystallography or NMR), it can be elaborated or "grown" into a more potent lead compound. The existing scaffold provides clear vectors for chemical elaboration at the indole ring, the piperidine nitrogen, and the ester position. astx.com

Once a lead compound is identified, the process of lead optimization begins. This involves iterative chemical modifications to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For instance, the introduction of fluorine atoms into similar piperidinyl-indole structures has been shown to reduce basicity, leading to dramatically improved oral absorption and bioavailability. acs.org

The table below illustrates a hypothetical lead optimization strategy starting from the parent compound.

Compound Modification Rationale Potential Outcome
Parent ScaffoldNoneInitial HitBaseline activity and properties.
Analog AN-alkylation of piperidineExplore SAR, modulate basicity.Increased potency, altered selectivity.
Analog BHydrolysis of ester to acidImprove solubility, introduce H-bond donor/acceptor.Enhanced pharmacokinetic properties.
Analog CFluorination of indole ringModulate metabolic stability and binding affinity.Improved bioavailability and target engagement.
Analog DBioisosteric replacement of esterConvert to amide or tetrazole to improve metabolic stability.Increased half-life, better ADMET profile.

Through these focused research efforts, the full therapeutic potential of the this compound scaffold can be systematically explored and translated into novel chemical probes and drug candidates.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate, and how can reaction conditions be standardized?

  • Methodology :

  • Step 1 : Start with 3-formyl-1H-indole-2-carboxylate derivatives (or analogous precursors) and react with piperidin-4-yl-containing reagents under acidic conditions.
  • Step 2 : Use reflux in acetic acid with sodium acetate as a catalyst (2–5 hours, 100–120°C) to facilitate condensation or cyclization .
  • Step 3 : Purify via recrystallization from DMF/acetic acid mixtures to isolate crystalline products.
    • Key Considerations :
ParameterOptimal RangeReference
Reaction Time3–5 hours
Temperature100–120°C
CatalystSodium acetate

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm indole and piperidine ring connectivity via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., indole C-3 proton at δ 7.8–8.2 ppm, piperidine methylene signals at δ 1.5–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 273.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar indole-piperidine hybrids?

  • Case Study :

  • Issue : Yields vary between 40–70% for analogous compounds under similar conditions .
  • Root Cause Analysis :
  • Catalyst Loading : Excess sodium acetate (>0.1 mol) may precipitate intermediates prematurely .
  • Recrystallization Solvents : DMF/acetic acid mixtures yield purer crystals but reduce recovered mass .
  • Mitigation : Optimize catalyst stoichiometry (0.08–0.1 mol) and test alternative solvents (e.g., ethanol/water).

Q. What strategies improve the stability of this compound in aqueous or oxidative environments?

  • Experimental Design :

  • Storage : Store at –20°C under nitrogen, shielded from light (degradation <5% over 6 months) .
  • Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation in biological assays .

Q. How do structural modifications (e.g., substituents on the indole or piperidine rings) affect bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

ModificationObserved EffectReference
Indole C-5 methoxyIncreased receptor binding affinity
Piperidine N-methylReduced solubility in polar solvents
  • Methodological Approach : Synthesize analogs via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling, then screen in target assays .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • In Silico Workflow :

  • Software : Use Schrödinger’s QikProp or SwissADME.
  • Predicted Parameters :
PropertyValue
LogP2.1–2.5
H-bond acceptors3
CYP3A4 inhibition riskModerate
  • Validation : Compare with experimental microsomal stability data .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.